molecular formula C17H16O2 B13460630 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione CAS No. 166321-80-8

1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione

Katalognummer: B13460630
CAS-Nummer: 166321-80-8
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: FVJZGGZIXPLKFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione is an organic compound with a complex structure It is a diketone, meaning it contains two ketone groups

Vorbereitungsmethoden

The synthesis of 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione can be achieved through several routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the oxidation of corresponding alcohols or hydrocarbons using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods may also employ catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione can be compared with other diketones and aromatic compounds. Similar compounds include:

    1-Phenyl-2-propanone: A simpler ketone with similar aromatic properties.

    Benzil: Another diketone with two phenyl groups.

    Acetophenone: A related compound with a single ketone group and a phenyl ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Eigenschaften

CAS-Nummer

166321-80-8

Molekularformel

C17H16O2

Molekulargewicht

252.31 g/mol

IUPAC-Name

1-phenyl-2-(4-propan-2-ylphenyl)ethane-1,2-dione

InChI

InChI=1S/C17H16O2/c1-12(2)13-8-10-15(11-9-13)17(19)16(18)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI-Schlüssel

FVJZGGZIXPLKFH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.